molecular formula C12H19N3O3S B7434784 N-ethyl-2-methoxy-5-pyrrolidin-1-ylpyridine-4-sulfonamide

N-ethyl-2-methoxy-5-pyrrolidin-1-ylpyridine-4-sulfonamide

Cat. No. B7434784
M. Wt: 285.36 g/mol
InChI Key: UNMKTFHPVXYCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-methoxy-5-pyrrolidin-1-ylpyridine-4-sulfonamide (also known as Suvorexant) is a novel, dual orexin receptor antagonist that has shown promising results in the treatment of insomnia. Suvorexant acts by blocking the activity of orexin neurotransmitters, which are involved in regulating wakefulness and sleep.

Mechanism of Action

Suvorexant acts as a dual orexin receptor antagonist, blocking the activity of both orexin A and B neurotransmitters. Orexins are involved in regulating wakefulness and sleep, and their inhibition by Suvorexant results in increased sleepiness and decreased wakefulness.
Biochemical and physiological effects:
Suvorexant has been shown to have a dose-dependent effect on sleep architecture, with higher doses resulting in increased total sleep time and decreased wakefulness after sleep onset. It has also been shown to have a minimal effect on next-day performance and cognitive function, making it a promising candidate for the treatment of insomnia.

Advantages and Limitations for Lab Experiments

One advantage of Suvorexant is its high selectivity for orexin receptors, which minimizes off-target effects. However, its long half-life and potential for accumulation in the body may limit its use in certain populations, such as the elderly or those with liver or kidney impairment. Additionally, the cost of Suvorexant may be a limitation for some research studies.

Future Directions

Future research on Suvorexant could focus on its potential use in the treatment of other sleep disorders, such as narcolepsy and sleep apnea. Additionally, studies could investigate the long-term safety and efficacy of Suvorexant, as well as its potential use in combination with other sleep aids. Finally, research could explore the potential use of Suvorexant in other neurological conditions, such as depression and anxiety.

Synthesis Methods

Suvorexant is synthesized through a multistep process that involves the reaction of various chemical intermediates. The final step in the synthesis involves the reaction of N-ethyl-2-methoxy-5-pyrrolidin-1-ylpyridine with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting product is purified through crystallization to obtain Suvorexant in its final form.

Scientific Research Applications

Suvorexant has been extensively studied in preclinical and clinical trials for its efficacy in treating insomnia. It has been shown to improve sleep onset latency, increase total sleep time, and decrease wakefulness after sleep onset. Suvorexant has also been studied for its potential use in the treatment of other sleep disorders, such as narcolepsy and sleep apnea.

properties

IUPAC Name

N-ethyl-2-methoxy-5-pyrrolidin-1-ylpyridine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-3-14-19(16,17)11-8-12(18-2)13-9-10(11)15-6-4-5-7-15/h8-9,14H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMKTFHPVXYCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=NC=C1N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-methoxy-5-pyrrolidin-1-ylpyridine-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.